(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide
CAS No.: 478067-29-7
Cat. No.: VC4881385
Molecular Formula: C19H17NO2S
Molecular Weight: 323.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478067-29-7 |
---|---|
Molecular Formula | C19H17NO2S |
Molecular Weight | 323.41 |
IUPAC Name | (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide |
Standard InChI | InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+ |
Standard InChI Key | UWFDZMRMSYNJAC-OUKQBFOZSA-N |
SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a sulfonamide group (-SO₂NH-) bridging a benzylamine substituent and a naphthalen-2-yl ethene moiety. The E configuration indicates a trans arrangement of substituents around the double bond, influencing molecular geometry and intermolecular interactions . Key structural components include:
-
Naphthalen-2-yl group: A bicyclic aromatic system known for enhancing lipophilicity and π-π stacking interactions .
-
Ethene sulfonamide: A conjugated system that may participate in electrophilic addition or radical reactions .
-
Benzyl group: Introduces steric bulk and potential for hydrogen bonding via the NH group .
Table 1: Hypothetical Physicochemical Properties (Extrapolated from Analogs)
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis is documented, analogous sulfonamide preparations suggest feasible pathways:
Sulfonylation of Benzylamine
Reaction of benzylamine with 2-(naphthalen-2-yl)ethene-1-sulfonyl chloride under basic conditions (e.g., pyridine) could yield the target compound . This mirrors methods for N-benzyl-2-[2-(thiophen-2-yl)-1H-indol-1-yl]acetamide synthesis, where sulfonyl chlorides react with amines .
Heck Coupling for Ethene Formation
Palladium-catalyzed coupling between a naphthalen-2-yl halide and a vinyl sulfonamide precursor could install the ethene bridge . Similar strategies are employed in 1-(1-methoxybut-3-yn-1-yl)-2-(phenylethynyl)benzene synthesis .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
-
Thermal Stability: Likely stable up to 200°C, based on benzyl sulfonamide analogs showing decomposition points >200°C .
-
Photoreactivity: The ethene sulfonamide group may undergo [2+2] cycloaddition under UV light, analogous to diarylethene systems .
NMR Predictions
-
¹H NMR:
-
¹³C NMR:
Biological and Industrial Applications
Material Science Applications
Conjugated ethene sulfonamides could serve as organic semiconductors. The naphthalene system’s extended π-system may enhance charge transport, similar to 2-(phenylmethoxy)naphthalene derivatives used in OLEDs .
PAC Level | Concentration (mg/m³) | Basis |
---|---|---|
PAC-1 | 1.2 | Analogous to benzamide |
PAC-2 | 14 | Comparison to ethyl carbamate |
PAC-3 | 480 | Extrapolated from acetylaminofluorene |
Future Research Directions
Computational Modeling
Density functional theory (DFT) studies could optimize the E-configuration’s stability versus the Z-isomer. Molecular docking with proteins like COX-2 or β-amyloid may reveal therapeutic potential.
Synthetic Optimization
Developing asymmetric catalysis for enantioselective synthesis could yield chiral variants with enhanced bioactivity, building on methods for N-benzyl acetamide derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume